molecular formula C5H8O2 B1585572 Methyl 3-butenoate CAS No. 3724-55-8

Methyl 3-butenoate

Cat. No. B1585572
CAS RN: 3724-55-8
M. Wt: 100.12 g/mol
InChI Key: GITITJADGZYSRL-UHFFFAOYSA-N
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Description

Methyl 3-butenoate is an olefin ester . Its molecular formula is C5H8O2 and it has a molecular weight of 100.1158 . It is reported to have an overripe fruity, ethereal odor .


Synthesis Analysis

Methyl 3-butenoate can be synthesized using various methods . One method involves the use of allyl methyl carbonate, palladium acetate, and triphenylphosphine . The reaction vessel is heated to 100°C and stirred for 2 hours . After cooling to room temperature, the contents are analyzed by gas chromatography .


Molecular Structure Analysis

The molecular structure of Methyl 3-butenoate can be represented as CH2=CHCH2C(O)OCH3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Methyl 3-butenoate is reported to undergo Iron carbonyl-promoted isomerization to afford α, β-unsaturated esters . It is also one of the reaction products formed during flash vacuum thermolysis of (−)-cocaine .


Physical And Chemical Properties Analysis

Methyl 3-butenoate has a density of 0.9±0.1 g/cm3 . Its boiling point is 90.0±9.0 °C at 760 mmHg . The vapour pressure is 57.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.0±3.0 kJ/mol . The flash point is 16.3±14.5 °C . The index of refraction is 1.402 .

Scientific Research Applications

Kinetic Study of Isomerization

Methyl 3-butenoate has been studied for its isomerization properties using rhodium complexes as catalysts. Singer and Umpleby (1972) conducted a kinetic study of the isomerization of methyl butenoate, demonstrating the mechanism of reversible addition of a rhodium hydride to a bonded olefin molecule (Singer & Umpleby, 1972).

Gas-Phase Reactions with NO3 Radical

Canosa-mas et al. (2005) investigated the gas-phase reaction of NO3 radicals with α,β-unsaturated esters, including methyl E-2-butenoate. This study offers insights into atmospheric chemistry, particularly regarding the reactivity of unsaturated compounds with environmental radicals (Canosa-mas et al., 2005).

Oxidation in Combustion

Gaïl et al. (2008) focused on the combustion of fatty acid methyl esters, including methyl (E)-2-butenoate. Their work provides a deeper understanding of the oxidation processes of these esters in combustion environments, which is crucial for developing biofuels (Gaïl et al., 2008).

Addition-Elimination Reactions

Kaye and Robinson (1998) studied the addition-elimination reactions of methyl 2-(bromomethyl)-2-butenoate, contributing to the understanding of solvent-dependent regioselectivity in organic synthesis (Kaye & Robinson, 1998).

Application in Seed Biology

Staden et al. (2006) explored the effects of 3-methyl-2 H -furo[2,3- c ]pyran-2-one, a compound related to methyl 3-butenoate, in seed biology. This compound from plant-derived smoke showed potential as a plant growth promoter (Staden et al., 2006).

Electrophilic Additions

Korhonen et al. (1982) studied the electrophilic additions of halogens to methyl 3-butenoate esters, providing valuable insights for organic chemists in synthesizing halogenated compounds (Korhonen et al., 1982).

Building Blocks in Organic Synthesis

Duc et al. (1992) highlighted the versatility of methyl (E)-4-chloro-3-methoxy-2-butenoate, a derivative of methyl 3-butenoate, as a building block in organic synthesis. This work showcases the compound's utility in various nucleophilic substitution reactions (Duc et al., 1992).

Safety And Hazards

Methyl 3-butenoate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, do NOT induce vomiting . Instead, rinse mouth with water and consult a physician .

properties

IUPAC Name

methyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITITJADGZYSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5063150
Record name 3-Butenoic acid, methyl ester
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Molecular Weight

100.12 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl 3-butenoate
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Product Name

Methyl 3-butenoate

CAS RN

3724-55-8
Record name Methyl 3-butenoate
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Record name 3-Butenoic acid, methyl ester
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Record name Methyl 3-butenoate
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Record name 3-Butenoic acid, methyl ester
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Record name 3-Butenoic acid, methyl ester
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Record name Methyl 3-butenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
632
Citations
HA Mohammad-Salim, HA Basheer… - New Journal of …, 2021 - pubs.rsc.org
… The [3+2] cycloaddition (32CA) reactions of N-benzylcyclohexylnitrone 1 with methyl-3-butenoate 2 have been studied within molecular electron density theory (MEDT) at the B3LYP/6-…
Number of citations: 18 pubs.rsc.org
JP Colomer, MB Blanco, AB Peñéñory, I Barnes… - Atmospheric …, 2013 - Elsevier
… -3,3-dimethyl acrylate (k 1 ), (E)-ethyl tiglate (k 3 ) and methyl-3-butenoate (k 5 ), and of Cl atoms with (E)-ethyl tiglate (k 4 ) and methyl-3-butenoate (k 6 ). The rate coefficient of k 2 …
Number of citations: 18 www.sciencedirect.com
JP Colomer, MB Blanco, AB Peñéñory, I Barnes… - RSC …, 2016 - pubs.rsc.org
… the reactions studied, the room temperature rate coefficients for the reactions of OH radicals with methyl crotonate, methyl-3,3-dimethyl acrylate, (E)-ethyl tiglate and methyl-3-butenoate …
Number of citations: 3 pubs.rsc.org
S Torii, H Tanaka, N Saitoh, T Siroi, M Sasaoka… - Tetrahedron …, 1981 - Elsevier
Chemoselective electrochlorination of the methyl group on the 3-methyl-3-butenoate moiety of thiazoline-azetidinone derivatives derived from penicillins G and V has been performed in …
Number of citations: 24 www.sciencedirect.com
Y Gao, X Li, X You - Physical Chemistry Chemical Physics, 2020 - pubs.rsc.org
… , 13 we studied H abstraction reactions of methyl 3-butenoate and methyl 2-butenoate by … the kinetics of H addition reactions to methyl 3-butenoate and methyl 2-butenoate using the MS-…
Number of citations: 6 pubs.rsc.org
F Akutsu, M Inoki, N Nishimura, Y Kasashima… - Bulletin of the …, 1996 - journal.csj.jp
The thermal reaction in the solid state of binary salts, obtained from an equimolar mixture solution, of lithium 3-methyl-3-butenoate/methacrylate (3-MBA/MA) or potassium 3-MBA/MA, …
Number of citations: 1 www.journal.csj.jp
REK Winter, Z Jian - Journal of Labelled Compounds and …, 1992 - Wiley Online Library
… A procedure for the conversion of 3-hydroxy-3-methylglutaric anhydride to methyl 3-methyl-3-butenoate forms the basis for a convenient synthesis of 3-[2H,]methyl-3-buten- 1-01. …
JE Fischer - Proceedings of the Society for Experimental …, 1955 - journals.sagepub.com
… The present work describes conditions favorable to net oxidation of iswalerate and net formation of acetoacetate from isovalerate, 3-methyl-2-butenoate, and 3-methyl-3-butenoate by …
Number of citations: 18 journals.sagepub.com
AXG Harrison, H Ichikawa - Organic Mass Spectrometry, 1980 - Wiley Online Library
… Finally, it is interesting to note the more extensive loss of CO from the [MH - CH,OH]+ ion in the H, CI mass spectrum of methyl 3-butenoate than for the other two isomers. For the former …
G Cardillo, A De Simone, A Mingardi, C Tomasini - Synlett, 1995 - thieme-connect.com
… Moreover by treatment of benzyl 2-bromo-3-methyl-3-butenoate 8 with benzylamine in the presence of trimethylamine, the corresponding benzyl 2-benzylamino-3-methyl-3-butenoate 9 …
Number of citations: 28 www.thieme-connect.com

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